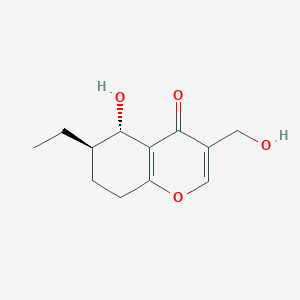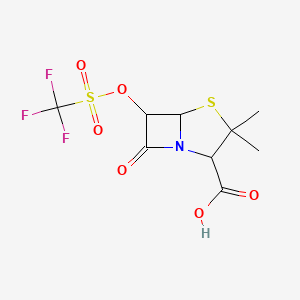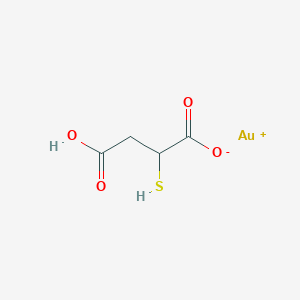
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Cancer Research
Gold(1+) complexes, such as those synthesized with 4-hydroxy-4-oxo-2-sulfanylbutanoate, are studied for their potential applications in cancer treatment. For example, Ghani and Alabdali (2022) synthesized a ligand with gold(III) showing significant cytotoxicity against breast cancer cells, indicating potential anti-cancer activity (Ghani & Alabdali, 2022).
Catalytic Activity in Organic Reactions
Gold(I) complexes are known for their catalytic activity, particularly in the activation of C-H bonds in organic molecules. Pei et al. (2015) highlighted the activation of C(sp³)-H bonds in methyl ketones by a unique gold(I)-silver(I) oxo cluster (Pei et al., 2015).
Gold Catalysis in Organic Synthesis
Yeom and Shin (2014) discussed gold catalysis in organic synthesis, emphasizing the generation of α-oxo gold carbenes from alkynes, a significant advancement in gold-catalyzed alkyne oxygenation (Yeom & Shin, 2014).
Gold-Catalyzed Reactions in Organic Chemistry
Gold complexes are also used in gold-catalyzed reactions for the synthesis of complex organic structures. For instance, Alcaide and Almendros (2014) discussed gold-catalyzed cyclization reactions of allenol and alkynol derivatives, showcasing the versatility of gold in organic chemistry (Alcaide & Almendros, 2014).
Mechanistic Studies in Gold-Catalyzed Processes
Understanding the mechanisms in gold-catalyzed processes is vital for advancing synthesis techniques. Zhang (2014) explored the generation of α-oxo gold carbenes through gold-catalyzed alkyne oxidation, providing insights into novel synthetic methods (Zhang, 2014).
Applications in Electrochemistry
Gold compounds, including gold(I), are used in modifying electrode surfaces. Tsutsumi et al. (1992) prepared a ferrocenylmethyl 1,2-dithiolane-3-pentanoate to modify gold electrodes, demonstrating its electroactive properties (Tsutsumi et al., 1992).
Propiedades
Número CAS |
4846-27-9 |
|---|---|
Nombre del producto |
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate |
Fórmula molecular |
C4H5AuO4S |
Peso molecular |
346.11 g/mol |
Nombre IUPAC |
gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Clave InChI |
XJHSMFDIQHVMCY-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])S)C(=O)O.[Au+] |
SMILES canónico |
C(C(C(=O)[O-])S)C(=O)O.[Au+] |
Sinónimos |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



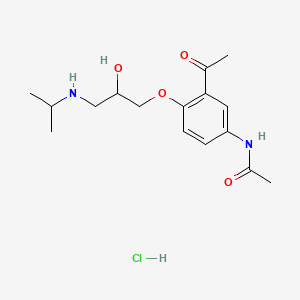
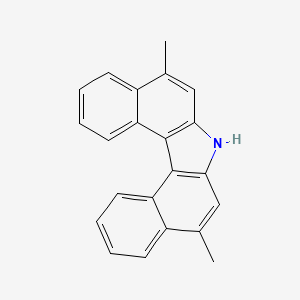
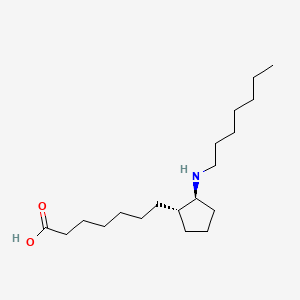
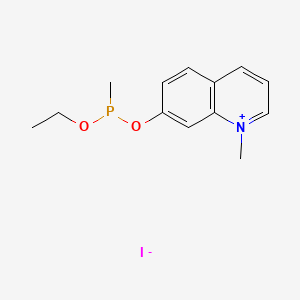
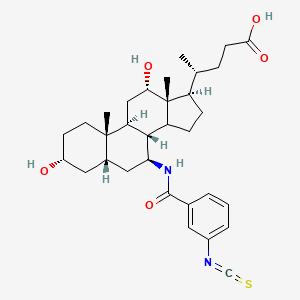
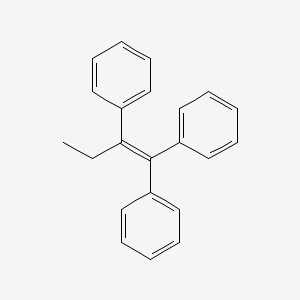
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)
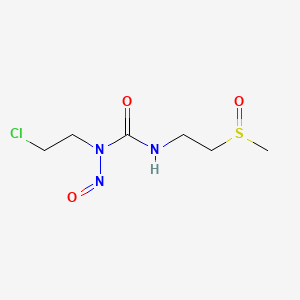
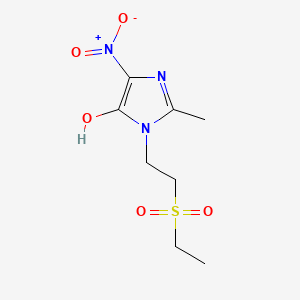
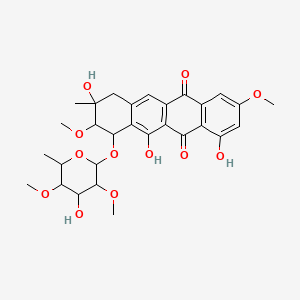

![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
